Cas no 2228980-14-9 (4-(azidomethyl)-3-(trifluoromethyl)pyridine)

4-(azidomethyl)-3-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 4-(azidomethyl)-3-(trifluoromethyl)pyridine
- EN300-1952873
- 2228980-14-9
-
- インチ: 1S/C7H5F3N4/c8-7(9,10)6-4-12-2-1-5(6)3-13-14-11/h1-2,4H,3H2
- InChIKey: QNPGPEAZVATCTL-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=NC=CC=1CN=[N+]=[N-])(F)F
計算された属性
- せいみつぶんしりょう: 202.04663066g/mol
- どういたいしつりょう: 202.04663066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 27.2Ų
4-(azidomethyl)-3-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1952873-0.25g |
4-(azidomethyl)-3-(trifluoromethyl)pyridine |
2228980-14-9 | 0.25g |
$683.0 | 2023-09-17 | ||
Enamine | EN300-1952873-10.0g |
4-(azidomethyl)-3-(trifluoromethyl)pyridine |
2228980-14-9 | 10g |
$4545.0 | 2023-05-26 | ||
Enamine | EN300-1952873-1.0g |
4-(azidomethyl)-3-(trifluoromethyl)pyridine |
2228980-14-9 | 1g |
$1057.0 | 2023-05-26 | ||
Enamine | EN300-1952873-2.5g |
4-(azidomethyl)-3-(trifluoromethyl)pyridine |
2228980-14-9 | 2.5g |
$1454.0 | 2023-09-17 | ||
Enamine | EN300-1952873-0.5g |
4-(azidomethyl)-3-(trifluoromethyl)pyridine |
2228980-14-9 | 0.5g |
$713.0 | 2023-09-17 | ||
Enamine | EN300-1952873-1g |
4-(azidomethyl)-3-(trifluoromethyl)pyridine |
2228980-14-9 | 1g |
$743.0 | 2023-09-17 | ||
Enamine | EN300-1952873-5.0g |
4-(azidomethyl)-3-(trifluoromethyl)pyridine |
2228980-14-9 | 5g |
$3065.0 | 2023-05-26 | ||
Enamine | EN300-1952873-5g |
4-(azidomethyl)-3-(trifluoromethyl)pyridine |
2228980-14-9 | 5g |
$2152.0 | 2023-09-17 | ||
Enamine | EN300-1952873-0.05g |
4-(azidomethyl)-3-(trifluoromethyl)pyridine |
2228980-14-9 | 0.05g |
$624.0 | 2023-09-17 | ||
Enamine | EN300-1952873-0.1g |
4-(azidomethyl)-3-(trifluoromethyl)pyridine |
2228980-14-9 | 0.1g |
$653.0 | 2023-09-17 |
4-(azidomethyl)-3-(trifluoromethyl)pyridine 関連文献
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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5. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
4-(azidomethyl)-3-(trifluoromethyl)pyridineに関する追加情報
Introduction to 4-(azidomethyl)-3-(trifluoromethyl)pyridine (CAS No. 2228980-14-9)
4-(azidomethyl)-3-(trifluoromethyl)pyridine, identified by the CAS number 2228980-14-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom embedded within a six-membered ring structure. The presence of both an azidomethyl group and a trifluoromethyl substituent imparts unique chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules.
The azidomethyl functional group, specifically, introduces a high-energy azide moiety (–N₃) that can undergo various transformations such as nucleophilic substitution, cycloaddition reactions, or decomposition to release nitrogen gas. This reactivity makes it particularly useful in constructing complex molecular architectures, including the development of novel drug candidates. On the other hand, the trifluoromethyl group (–CF₃) is a well-documented pharmacophore that enhances metabolic stability, lipophilicity, and binding affinity in drug molecules. Its incorporation into the pyridine scaffold of 4-(azidomethyl)-3-(trifluoromethyl)pyridine suggests potential applications in designing small-molecule inhibitors or modulators for therapeutic targets.
In recent years, there has been growing interest in leveraging fluorinated compounds for their improved pharmacokinetic profiles. The trifluoromethyl group, in particular, has been extensively studied for its ability to modulate electronic properties and interactions with biological targets. For instance, drugs containing this moiety have shown enhanced binding to protein receptors due to increased hydrophobicity and reduced rotation around the C-F bonds. This characteristic is particularly relevant for 4-(azidomethyl)-3-(trifluoromethyl)pyridine, as it may serve as a precursor for developing targeted therapies against diseases such as cancer, inflammation, or infectious disorders.
The azidomethyl group further extends the compound's utility by enabling diverse synthetic pathways. Azides are versatile reagents that can participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC), a cornerstone of click chemistry used to construct complex polymers or conjugates. Additionally, azides can be reduced to amines or decomposed under specific conditions to generate nitrogen gas, which has applications in gas-release systems or controlled-release formulations. Such functionalities are increasingly explored in drug delivery systems and smart materials designed for controlled therapeutic effects.
From a research perspective, 4-(azidomethyl)-3-(trifluoromethyl)pyridine (CAS No. 2228980-14-9) may find applications in the synthesis of kinase inhibitors, which are critical in oncology research. Kinases are enzymes involved in cell signaling pathways, and their dysregulation is often associated with diseases like cancer. By incorporating both azido and trifluoromethyl groups into a pyridine core, researchers can design molecules that selectively interact with kinase domains while maintaining favorable pharmacokinetic properties. The trifluoromethyl group can improve binding affinity by enhancing hydrophobic interactions with the enzyme's active site, while the azido group provides handles for further derivatization or bioconjugation strategies.
Another emerging area where this compound may contribute is in the development of antiviral agents. The structural motif of pyridine combined with electron-withdrawing groups like trifluoromethylation can mimic natural substrates or transition states recognized by viral enzymes. For example, pyridine derivatives have been explored as inhibitors of proteases or polymerases in viruses such as HIV or influenza. The presence of an azidomethyl group allows for post-synthetic modifications that could enhance drug efficacy or reduce side effects through targeted bioconjugation techniques.
The synthesis of 4-(azidomethyl)-3-(trifluoromethyl)pyridine likely involves multi-step organic transformations starting from commercially available pyridine precursors. Key steps may include halogenation followed by metal-catalyzed cross-coupling reactions to introduce the trifluoromethyl group at the desired position. Subsequently, introduction of the azidomethyl functionality could be achieved through nucleophilic substitution or metal-mediated coupling reactions depending on reaction conditions and reagent selection. Advances in synthetic methodologies have enabled more efficient and scalable production of such specialized intermediates, facilitating their use in industrial-scale pharmaceutical manufacturing.
In conclusion,4-(azidomethyl)-3-(trifluoromethyl)pyridine (CAS No. 2228980-14-9) represents a promising building block for medicinal chemistry applications due to its unique structural features and versatile reactivity. The combination of an azido moiety and a trifluoromethyl substituent on a pyridine backbone offers opportunities for designing novel therapeutic agents with improved pharmacological properties. As research continues to uncover new synthetic strategies and biological targets,4-(azidomethyl)-3-(trifluoromethyl)pyridine is poised to play an important role in addressing unmet medical needs across multiple therapeutic areas.
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